1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
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Overview
Description
1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenoxy group, a pyridinylthio group, and a propanol backbone. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves a multi-step process:
Formation of the Dimethylphenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate halogenating agent to form 3,4-dimethylphenoxy halide.
Thioether Formation: The 3,4-dimethylphenoxy halide is then reacted with 2-mercaptopyridine under basic conditions to form the thioether linkage.
Propanol Backbone Addition: The resulting intermediate is further reacted with an epoxide or a suitable alkylating agent to introduce the propanol group.
Hydrochloride Salt Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, alcohols.
Substitution Products: Various substituted phenoxy or pyridinyl derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol
- 1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-amine
- 1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-thiol
Comparison: 1-(3,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it unique for specific applications.
Properties
IUPAC Name |
1-(3,4-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S.ClH/c1-12-6-7-15(9-13(12)2)19-10-14(18)11-20-16-5-3-4-8-17-16;/h3-9,14,18H,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVQRFXNNQKHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CSC2=CC=CC=N2)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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